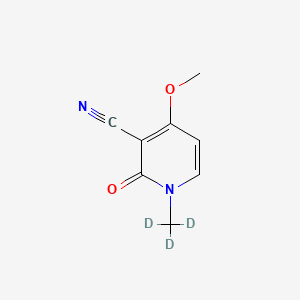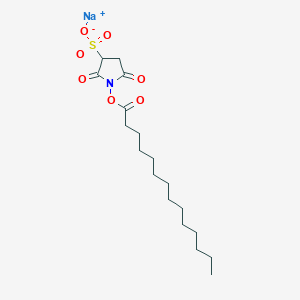
Sulfosuccinimidylmyristat-Natrium
Übersicht
Beschreibung
Sulfosuccinimidyl Myristate Sodium is a chemical compound known for its role as an inhibitor of fatty acid transport. It has been utilized as an affinity label for certain membrane proteins that bind to fatty acids . This compound is particularly significant in biochemical research due to its ability to inhibit the uptake of fatty acids in isolated rat adipocytes .
Wissenschaftliche Forschungsanwendungen
Sulfosuccinimidyl Myristate Sodium has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Sulfosuccinimidyl Myristate Sodium primarily targets the process of fatty acid transport . It acts as an inhibitor, effectively blocking the uptake of fatty acids, such as stearate, in isolated rat adipocytes .
Mode of Action
The compound interacts with its targets by binding to the fatty acid transport proteins, thereby inhibiting the transport of fatty acids. This interaction results in a decrease in the uptake of fatty acids, such as stearate .
Result of Action
The primary molecular effect of Sulfosuccinimidyl Myristate Sodium’s action is the inhibition of fatty acid transport . This results in a decrease in the uptake of fatty acids, such as stearate, in cells . The cellular effects of this action are likely to be complex and varied, given the central role of fatty acids in numerous cellular processes, including energy production, cell signaling, and the formation of cell membranes.
Biochemische Analyse
Biochemical Properties
Sulfosuccinimidyl Myristate Sodium interacts with various enzymes, proteins, and other biomolecules involved in fatty acid transport. It effectively inhibits the uptake of [14C]stearate in isolated rat adipocytes .
Cellular Effects
The effects of Sulfosuccinimidyl Myristate Sodium on cells and cellular processes are primarily related to its role in fatty acid transport. By inhibiting the uptake of fatty acids, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Sulfosuccinimidyl Myristate Sodium exerts its effects by binding to certain membrane proteins that interact with fatty acids. This binding interaction inhibits the transport of fatty acids, leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Sulfosuccinimidyl Myristate Sodium can vary with different dosages in animal models. Studies have shown that it effectively inhibits [14C]stearate uptake in isolated rat adipocytes
Metabolic Pathways
Sulfosuccinimidyl Myristate Sodium is involved in the metabolic pathways related to fatty acid transport. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Sulfosuccinimidyl Myristate Sodium is transported and distributed within cells and tissues through its interactions with certain membrane proteins that bind to fatty acids
Subcellular Localization
The subcellular localization of Sulfosuccinimidyl Myristate Sodium and its effects on activity or function are related to its role in fatty acid transport. It is likely localized to the cell membrane due to its interactions with membrane proteins that bind to fatty acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfosuccinimidyl Myristate Sodium typically involves the reaction of myristic acid with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide under mild conditions to form the sulfosuccinimidyl ester of myristic acid .
Industrial Production Methods
On an industrial scale, the production of Sulfosuccinimidyl Myristate Sodium involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfosuccinimidyl Myristate Sodium primarily undergoes substitution reactions due to the presence of the sulfosuccinimidyl ester group. This group is reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .
Common Reagents and Conditions
The common reagents used in reactions involving Sulfosuccinimidyl Myristate Sodium include primary amines, which react with the sulfosuccinimidyl ester group under mild conditions (pH 7-9) to form amide bonds. The reactions are typically carried out in aqueous buffers or organic solvents like dimethylformamide .
Major Products Formed
The major products formed from the reactions of Sulfosuccinimidyl Myristate Sodium are amide derivatives, which result from the substitution of the sulfosuccinimidyl ester group by primary amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfosuccinimidyl Oleate Sodium: Another inhibitor of fatty acid transport, similar in structure and function to Sulfosuccinimidyl Myristate Sodium.
Bis(sulfosuccinimidyl)suberate: A homobifunctional crosslinker that reacts with primary amines, used for protein-protein crosslinking.
Uniqueness
Sulfosuccinimidyl Myristate Sodium is unique due to its specific inhibition of fatty acid transport and its ability to label membrane proteins involved in this process. Unlike other similar compounds, it has a distinct affinity for certain membrane proteins, making it a valuable tool in biochemical research .
Eigenschaften
IUPAC Name |
sodium;2,5-dioxo-1-tetradecanoyloxypyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)26-19-16(20)14-15(18(19)22)27(23,24)25;/h15H,2-14H2,1H3,(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSDLUDWKFEQGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


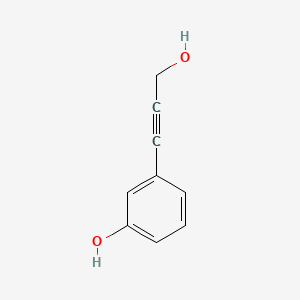
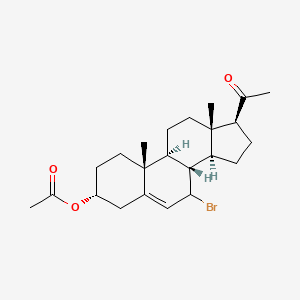
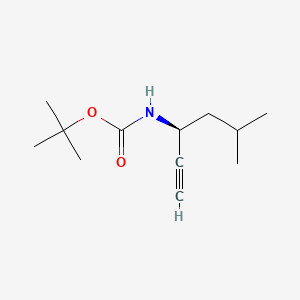
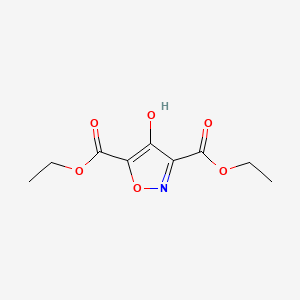
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol](/img/structure/B585606.png)
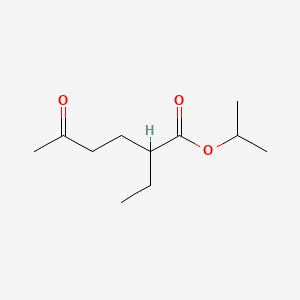
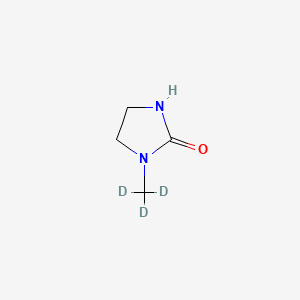

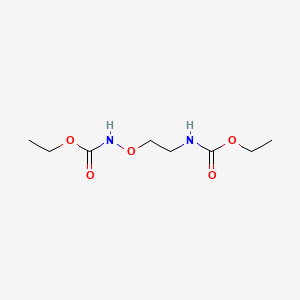
![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)
